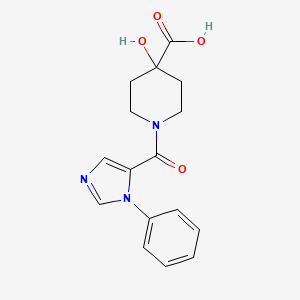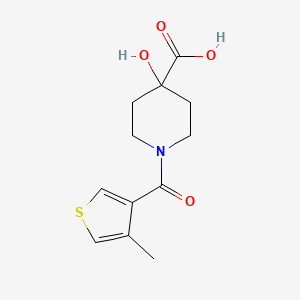![molecular formula C19H23NO4 B6662769 4-hydroxy-1-(spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carbonyl)piperidine-4-carboxylic acid](/img/structure/B6662769.png)
4-hydroxy-1-(spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carbonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-1-(spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carbonyl)piperidine-4-carboxylic acid is a complex organic compound featuring a spirocyclic structure Spirocyclic compounds are characterized by a unique arrangement where two rings are connected through a single atom, creating a three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-(spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carbonyl)piperidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with the formation of the spirocyclic core, followed by functionalization to introduce the hydroxy and carboxylic acid groups. Key steps may include cyclization reactions, such as those using azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-(spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
4-hydroxy-1-(spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-(spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as spiro[chromane-2,4’-piperidine]-4(3H)-one and spirocyclic oxindoles . These compounds share the spirocyclic core but differ in their functional groups and overall structure.
Uniqueness
What sets 4-hydroxy-1-(spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carbonyl)piperidine-4-carboxylic acid apart is its specific combination of functional groups and the presence of both a hydroxy and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-hydroxy-1-(spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c21-16(20-10-8-19(24,9-11-20)17(22)23)15-12-18(15)7-3-5-13-4-1-2-6-14(13)18/h1-2,4,6,15,24H,3,5,7-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKLKGHTVTWRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CC3C(=O)N4CCC(CC4)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[[1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B6662693.png)
![5-[[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B6662695.png)
![2-[4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6662700.png)
![2-[3-[[[2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetyl]amino]methyl]phenoxy]acetic acid](/img/structure/B6662711.png)
![2-[3-[[(2-Methylcyclopentene-1-carbonyl)amino]methyl]phenoxy]acetic acid](/img/structure/B6662715.png)
![2-[4-(5-Phenoxyfuran-2-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6662720.png)
![2-[4-(3-Phenylimidazole-4-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6662728.png)
![3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2,2-dimethylpropanoic acid](/img/structure/B6662737.png)
![2,2-Dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6662741.png)
![3-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]-2,2-dimethylpropanoic acid](/img/structure/B6662756.png)
![1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid](/img/structure/B6662757.png)
![1-[4-(Oxane-3-carbonylamino)benzoyl]piperidine-4-carboxylic acid](/img/structure/B6662761.png)


